6-Deoxy-5-O-demethylpaxanthonin
Description
6-Deoxy-5-O-demethylpaxanthonin is a xanthone derivative characterized by structural modifications, including the absence of an oxygen-containing group at position 6 (deoxy) and the removal of a methyl group from a methoxy substituent at position 5 (demethyl). Xanthones are a class of organic compounds with a dibenzo-γ-pyrone scaffold, known for diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties.
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(1S,4S)-2,2-dimethyl-4-prop-1-en-2-ylcyclopentyl]-1,3,5-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-11(2)12-8-14(23(3,4)10-12)18-16(25)9-17-19(21(18)27)20(26)13-6-5-7-15(24)22(13)28-17/h5-7,9,12,14,24-25,27H,1,8,10H2,2-4H3/t12-,14+/m0/s1 |
InChI Key |
AUUIZUXRGRVPCU-GXTWGEPZSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@@H](C(C1)(C)C)C2=C(C3=C(C=C2O)OC4=C(C3=O)C=CC=C4O)O |
Canonical SMILES |
CC(=C)C1CC(C(C1)(C)C)C2=C(C3=C(C=C2O)OC4=C(C3=O)C=CC=C4O)O |
Synonyms |
1,3,5-trihydroxy-2-(2',2'-dimethyl-4'-isopropenyl)cyclopentanylxanthone TDIC cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Deoxy-5-O-demethylpaxanthonin can be inferred through comparisons with xanthones reported in the literature. Below is a detailed analysis based on substituent patterns and research findings:
Table 1: Substituent Patterns of Key Xanthones
Key Observations:
The demethylation at C5 in 6-Deoxy-5-O-demethylpaxanthonin would introduce a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may alter solubility and receptor interactions. The absence of a substituent at C6 (deoxy) could reduce steric hindrance, affecting binding to enzymatic targets compared to trimethoxy analogs .
Synthetic and Analytical Considerations :
- The synthesis of xanthones often involves regioselective methylation/demethylation and oxidation/reduction steps. For example, the correction of a chemical name in highlights the precision required in xanthone derivative synthesis .
- Characterization techniques such as NMR, FT-IR, and mass spectrometry (used in and ) are critical for verifying substituent positions and purity .
Structural Stability :
- Copper complexes of xanthone-like scaffolds (e.g., 9-deazahypoxanthine in ) demonstrate how metal coordination can stabilize specific conformations . While 6-Deoxy-5-O-demethylpaxanthonin lacks metal-binding motifs, its stability may depend on intramolecular hydrogen bonds between the C5-OH and adjacent groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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